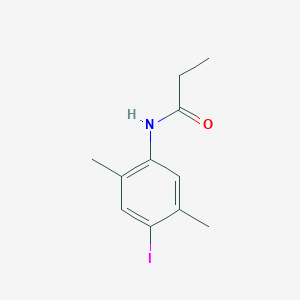![molecular formula C18H16BrClN4OS B301646 N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B301646.png)
N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are essential for the survival and growth of microorganisms and cancer cells. The compound is also believed to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial and antifungal agents. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its broad-spectrum activity against various microorganisms and cancer cells. Additionally, it is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the compound's toxicity and safety profile in vivo. Additionally, further research is needed to elucidate the mechanism of action of the compound and its potential applications in various fields, including antimicrobial and anticancer therapy.
Métodos De Síntesis
The synthesis method for N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 3-bromo-4-chloroaniline with 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained as a white solid after purification.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied extensively for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. The compound has been tested against various bacterial and fungal strains and has shown promising results. Additionally, it has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
N-(3-bromo-4-chlorophenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Fórmula molecular |
C18H16BrClN4OS |
Peso molecular |
451.8 g/mol |
Nombre IUPAC |
N-(3-bromo-4-chlorophenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16BrClN4OS/c1-11-4-3-5-12(8-11)17-22-23-18(24(17)2)26-10-16(25)21-13-6-7-15(20)14(19)9-13/h3-9H,10H2,1-2H3,(H,21,25) |
Clave InChI |
OPWLFJIYNJLWNL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Br |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(N2C)SCC(=O)NC3=CC(=C(C=C3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(2-oxo-2-phenylethyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(1-piperidinylcarbonyl)benzamide](/img/structure/B301563.png)
![N-(2-{[2-(2-allylphenoxy)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B301564.png)
![N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B301565.png)
![4-[(4-{[3-Cyclohexyl-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B301568.png)
![(2Z,5E)-3-cyclohexyl-5-{2,3-dibromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B301569.png)
![3-Cyclohexyl-2-(cyclohexylimino)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1,3-thiazolidin-4-one](/img/structure/B301570.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-adamantanecarboxamide](/img/structure/B301571.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B301572.png)




![2-[(5-Ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B301585.png)
![N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B301586.png)